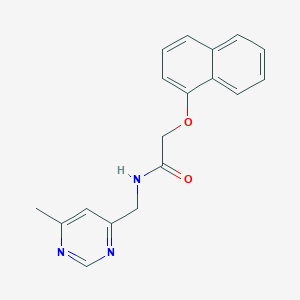

2,4-difluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

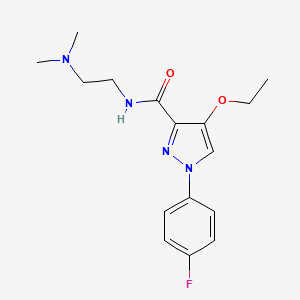

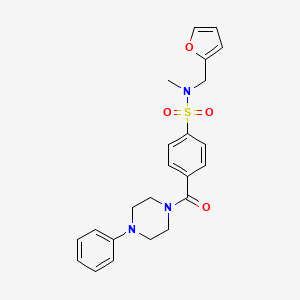

The compound is a type of benzenesulfonamide, which is a class of organic compounds that includes a benzene ring bonded to a sulfonamido group . The “2,4-difluoro” part indicates the presence of two fluorine atoms on the benzene ring. The “N-(4-(2-phenylmorpholino)butyl)” part suggests a butyl chain attached to the nitrogen of the sulfonamide, with a morpholine ring attached to the butyl chain .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzenesulfonamide core would be attached to a butyl chain with a morpholine ring, and the benzene ring would have two fluorine atoms attached .Chemical Reactions Analysis

Benzenesulfonamides can participate in a variety of chemical reactions. They are often used as intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzenesulfonamides are generally solid at room temperature and have relatively high melting points .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

- Oxidative Cross-Coupling Reactions : A study detailed the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with acrylate esters, highlighting the cleavage of the C−H bond and the formation of phenanthridine derivatives using a palladium-copper catalyst system. This work demonstrates the utility of similar compounds in complex organic synthesis processes (Miura et al., 1998).

- Synthesis of Novel Sulfonamides : Another research focused on the synthesis of novel N-substituted phenyl benzenesulfonylureas, including derivatives similar to the compound of interest. This study showcases the adaptability of sulfonamide chemistry for producing diverse molecular structures (Gegen Ta-n, 2015).

Biochemical Applications

- Inhibition of Carbonic Anhydrases : Research on benzenesulfonamide derivatives, including the synthesis of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides, revealed their potential as inhibitors for carbonic anhydrase I and II. These findings suggest possible therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Gul et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2,4-difluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2N2O3S/c21-17-8-9-20(18(22)14-17)28(25,26)23-10-4-5-11-24-12-13-27-19(15-24)16-6-2-1-3-7-16/h1-3,6-9,14,19,23H,4-5,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREACJLTMVSBDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCCNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2704354.png)

![(6,7-Dibromo-2-azabicyclo[2.2.1]hept-2-yl)(phenyl)methanone](/img/structure/B2704359.png)

![1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2704361.png)

![N-[4-(acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B2704363.png)

![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2704372.png)

![[Naphthalen-1-yl(phenyl)methyl]hydrazine](/img/structure/B2704374.png)